4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine
Overview
Description
4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C15H13FN4 and its molecular weight is 268.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cancer Kinase Activity
Research has indicated that derivatives of 4-(4-fluorophenyl)-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine exhibit significant activity against important cancer kinases. Specifically, these derivatives, including 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine, have shown promising results in inhibiting Src, B-Raf wt, B-Raf V600E, EGFRs, and VEGFR-2, which are crucial targets in cancer treatment (Abu Thaher et al., 2012).
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to this compound have been explored. One study focused on synthesizing and analyzing the structure of isostructural thiazoles with this compound as a core structure. These synthesized materials were found to be isostructural with triclinic, Pī symmetry, and comprised two independent molecules in the asymmetric unit, demonstrating significant planarity (Kariuki et al., 2021).
Antiviral Activity
Compounds derived from this compound have been synthesized and evaluated for their antiviral activity. One study revealed that certain derivatives exhibited strong antiviral activity against herpes simplex virus type-1, highlighting their potential in antiviral drug development (Tantawy et al., 2012).
Anticancer Agents
The derivatives of this compound have been researched as potential anticancer agents. Specifically, studies have synthesized novel compounds and evaluated them for topoisomerase IIα inhibitory activity and in vitro cytotoxicity against various cancerous cell lines, demonstrating their potential as anticancer agents (Alam et al., 2016).
Antimicrobial Activity
Some studies have focused on the synthesis of novel derivatives and their subsequent screening for antimicrobial activity. These compounds showed promising results against various bacteria and fungi, suggesting their potential in antimicrobial therapies (El-Borai et al., 2012).
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-methyl-5-pyridin-2-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4/c1-20-15(17)13(10-5-7-11(16)8-6-10)14(19-20)12-4-2-3-9-18-12/h2-9H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBWPFAVHCZKIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=N2)C3=CC=C(C=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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